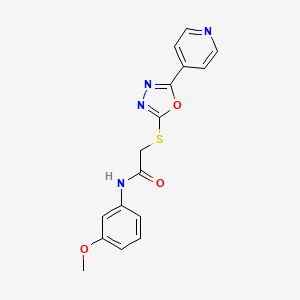
N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as MPOPTA, is a novel compound that has been synthesized and researched in recent years.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide" have been synthesized and characterized, demonstrating a broad interest in their potential applications. For instance, Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and evaluated their anticancer activity on human leukemic cell lines, showing significant cytotoxicity on certain cell lines (Vinayak, Sudha, Lalita, & Kumar, 2014). This indicates the potential utility of these compounds in developing anticancer agents.
Biological Activities
Several studies have focused on the biological activities of these compounds, particularly their anticancer, anti-inflammatory, and antimicrobial properties. For example, Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance, showing promising cytotoxic and antimicrobial activities against various bacterial and fungal strains, as well as selected human tumor cell lines (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017). These findings underscore the versatility of these compounds in pharmaceutical research, offering potential pathways for the development of new therapeutic agents.
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potential of thiazole and oxadiazole derivatives has been a significant focus of research. For instance, Alqahtani and Bayazeed (2020) synthesized pyridine-linked thiazole hybrids and evaluated their cytotoxicity against various cancer cell lines, revealing compounds with promising anticancer activity (Alqahtani & Bayazeed, 2020). This suggests the applicability of such compounds in cancer research, potentially leading to the development of new anticancer drugs.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-22-13-4-2-3-12(9-13)18-14(21)10-24-16-20-19-15(23-16)11-5-7-17-8-6-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLTIWRMXRNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

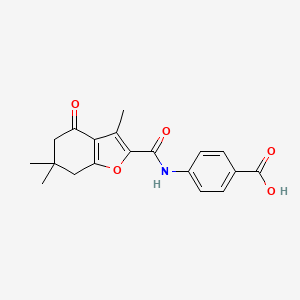
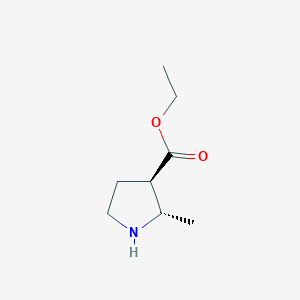

![N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2858742.png)
![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)
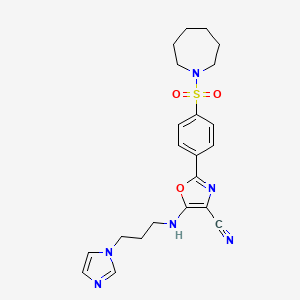

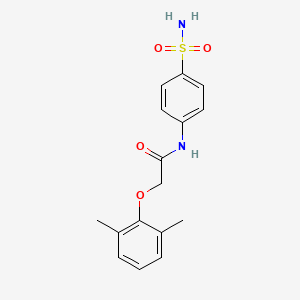


![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2858754.png)

